5-(3-Fluorophenyl)-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYPNXGEXWJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to vorapaxar, a known antagonist of the protease-activated receptor (par-1) which is a thrombin receptor expressed on platelets.
Mode of Action
Based on its structural similarity to vorapaxar, it may function by inhibiting thrombin-related platelet aggregation. This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors.
Biochemical Pathways
It is plausible that it may influence the thrombin signaling pathway due to its potential par-1 antagonistic activity.
Pharmacokinetics
In silico studies suggest that compounds structurally similar to it are likely to have good oral bioavailability.
Biological Activity
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine is a compound belonging to the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom on the phenyl ring enhances its binding affinity, potentially leading to modulation of enzymatic activities and downstream signaling pathways. This interaction can influence various biological processes, including cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds were reported as low as 36 μM for HCT-116 and 34 μM for HeLa cells .
- Mechanisms of Action : The anticancer activity is believed to occur through the induction of apoptosis. Studies indicate that these compounds increase caspase activity and promote phosphatidylserine translocation to the outer leaflet of the cell membrane, indicating early apoptotic changes .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 34 | Apoptosis induction |
| MCF-7 | 41.5 | Caspase activation |
| HCT-116 | 36 | Phosphatidylserine exposure |
Anti-HIV Activity
Fluorine-substituted triazines have been explored as potential anti-HIV agents. Research indicates that certain derivatives may inhibit HIV replication by targeting viral enzymes or cellular pathways essential for viral entry and replication .
Case Studies
- Study on Antiproliferative Activity : A study evaluated several fluorinated triazine derivatives for their antiproliferative effects against breast and lung cancer cell lines. The results showed that these compounds could effectively inhibit cell growth at micromolar concentrations, supporting their potential as therapeutic agents in oncology .
- Inhibition of CDK2 : Some derivatives of triazines have been reported to act as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, further contributing to their anticancer efficacy .
Scientific Research Applications
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine exhibits a range of biological activities:
Antimicrobial and Antifungal Activity
Research indicates that this compound shows moderate antifungal activity against Candida species. It has been utilized in the synthesis of new Schiff bases that demonstrate potential for treating infectious diseases.
Anticancer Properties
The compound has been evaluated for its anticancer effects. Studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance:
Case Study 1: Antifungal Activity
A study explored the synthesis of several new derivatives from this compound. These derivatives were tested for antifungal activity against Candida spp., revealing promising results with moderate efficacy.
Case Study 2: Anticancer Activity
Another investigation focused on a series of novel compounds derived from this triazine structure. The results indicated that specific analogs induced apoptosis in cancer cells and demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines .
Comparative Data Table
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound Derivative A | Antifungal | N/A | Moderate activity against Candida spp. |
| Derivative B | Anticancer (HCT-116) | 36 | Induces apoptosis |
| Derivative C | Anticancer (HeLa) | 34 | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(3-fluorophenyl)-1,2,4-triazin-3-amine, highlighting differences in substituents, molecular properties, and biological activities:
Electronic and Steric Effects of Substituents
- Fluorine Position: The meta-fluorine in this compound reduces electron density in the phenyl ring compared to the para-fluorine analog (AZD4365). This may alter binding to targets like adenosine receptors, where para-substituted fluorophenyl groups exhibit stronger antagonism .
- Halogen vs. In contrast, difluoromethoxy groups (as in ) improve metabolic stability by resisting oxidative degradation .
- Methoxy Substitutions : The 3,4-dimethoxyphenyl derivative () demonstrates enhanced lipophilicity, which may improve membrane permeability in antifungal applications .
Preparation Methods
The synthesis of 5-(3-Fluorophenyl)-1,2,4-triazin-3-amine typically involves the construction of the 1,2,4-triazine ring followed by the introduction of the 3-fluorophenyl substituent at the 5-position and the amino group at the 3-position. Two main approaches have been reported:
- Fluoroamination of precursors bearing triazinone or thiotriazinone cores
- Cross-coupling reactions involving halogenated triazine intermediates
Fluoroamination Approach
A prominent method involves the synthesis of fluorinated 3-amino-1,2,4-triazines through fluoroamination reactions of appropriately substituted triazinone precursors.
- Starting from 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one derivatives, aroylation is performed to introduce aryl groups.
- Subsequent reflux with 4-fluoroaniline in ethanol leads to fluoroamination, accompanied by the loss of hydrogen sulfide (H2S), yielding 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-ones.
- Further reflux with ammonia in ethanol converts these into 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazines, analogues of lamotrigine drugs.
| Step | Reactants | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Aroylation | 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one | Standard aroylation conditions | Aroylated triazinone | Not specified | Precursor for fluoroamination |
| Fluoroamination | Aroylated triazinone + 4-fluoroaniline | Reflux in EtOH, 6 h | 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-ones | ~66% | Loss of H2S observed |
| Amination | Above product + NH3 | Reflux in EtOH, 3 h | 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazines | Not specified | Amino group introduced at position 5 |
This method is versatile and yields compounds with confirmed structures by elemental analysis and spectral data (IR, NMR) indicating the presence of NH2, NH, CONH, and C-F functional groups.
Cross-Coupling Using Halogenated Triazine Intermediates
Another synthetic route involves halogenation of 5-aryl-1,2,4-triazin-3-amine derivatives followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl substituent.
- Bromination of 5-aryl-1,2,4-triazin-3-amine is performed using N-bromosuccinimide (NBS) in DMF at low temperature (-25 °C) to yield 6-bromo-5-aryl-1,2,4-triazin-3-amine derivatives.
- These bromo derivatives undergo Suzuki coupling with arylboronic acids (such as 3-fluorophenylboronic acid) in the presence of a base (K2CO3) and a palladium catalyst in dioxane/water mixture, yielding this compound derivatives.
Typical Reaction Conditions and Yields:
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | 5-aryl-1,2,4-triazin-3-amine + NBS | DMF, -25 °C, overnight | 6-bromo-5-aryl-1,2,4-triazin-3-amine | Not specified |
| Suzuki Coupling | 6-bromo-5-aryl triazine + 3-fluorophenylboronic acid + Pd catalyst + K2CO3 | Dioxane/H2O, reflux | This compound | Moderate to good (e.g., 42%) |
Additional Cyclization and Functionalization Reactions
Further functionalization of fluorinated 1,2,4-triazines involves:
- Reaction of the free amino group at position 5 with phenyl isothiocyanate to form N,N-disubstituted thioureas.
- Ring closure reactions with malonic acid in glacial acetic acid to yield thiobarbituric acid derivatives.
- Heterocyclization with DMF to form triazinoindole derivatives.
These transformations are important for diversifying the chemical space of fluorinated triazine derivatives and potentially enhancing biological activity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Key Intermediate | Final Product | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Fluoroamination | 6-(2’-aminophenyl)-3-thioxo-1,2,4-triazin-5-one | 4-fluoroaniline, NH3 | Reflux in EtOH | 3-(4’-fluorophenyl)amino-6-aryl-1,2,4-triazin-5(4H)-one | 5-amino-3-(4’-fluorophenylamino)-6-aryl-1,2,4-triazine | ~66% (fluoroamination step) | Loss of H2S; spectral confirmation |
| Bromination + Suzuki Coupling | 5-aryl-1,2,4-triazin-3-amine | NBS, 3-fluorophenylboronic acid, Pd catalyst, K2CO3 | DMF (-25 °C) + Dioxane/H2O reflux | 6-bromo-5-aryl-1,2,4-triazin-3-amine | This compound | Moderate (e.g., 42%) | Allows modular substitution |
Analytical and Spectral Characterization
- IR Spectroscopy: Characteristic bands for NH2, NH, CONH, C-F groups confirm the presence of amino and fluorophenyl substituents.
- NMR Spectroscopy: Proton and carbon NMR data show aromatic protons and carbons, including shifts consistent with fluorine substitution adjacent to aromatic carbons.
- Elemental Analysis: Matches calculated values for C, H, N, F content, confirming purity and correct molecular formula.
- Mass Spectrometry: LCMS data confirm molecular ion peaks consistent with the target compounds.
Q & A
Q. Advanced Research Focus
- Software Tools : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like COX-2 or anaplastic lymphoma kinase (ALK). Parameterize force fields to account for fluorine’s electronegativity and tautomeric states .
- Validation : Cross-check docking poses with molecular dynamics (MD) simulations (e.g., in GROMACS) to assess stability of ligand-receptor complexes .
- Case Study : Derivatives with S-alkyl chains showed enhanced antifungal activity in silico, likely due to hydrophobic interactions with fungal lanosterol 14α-demethylase .
What strategies resolve contradictions in reported bioactivity data for triazin-3-amine derivatives?
Advanced Research Focus
Discrepancies may arise from:
- Tautomer Ratios : Varying solvent systems (polar vs. nonpolar) during bioassays can shift tautomer equilibria, altering observed activity .
- Purity Issues : HPLC-MS monitoring (≥95% purity) ensures consistent results. For example, impurities in S-alkyl derivatives may skew antifungal assays .
- Assay Conditions : Standardize protocols (e.g., MIC values against Candida spp. in RPMI-1640 medium) to enable cross-study comparisons .
What are the environmental and safety considerations for handling this compound?
Q. Basic Research Focus
- Waste Management : Segregate halogenated waste (fluorine-containing byproducts) and dispose via certified hazardous waste contractors .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during synthesis to avoid inhalation/contact .
How does fluorine substitution at the 3-phenyl position affect electronic properties and reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Effect : Fluorine increases the triazine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., amination) .
- Stability : C-F bonds resist metabolic degradation, improving pharmacokinetic profiles in drug candidates .
- Spectroscopic Signature : NMR chemical shifts (~-110 to -120 ppm) confirm substitution patterns and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
